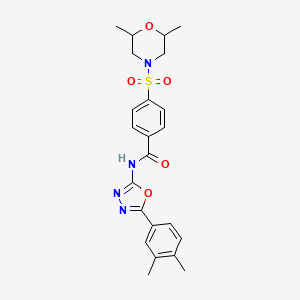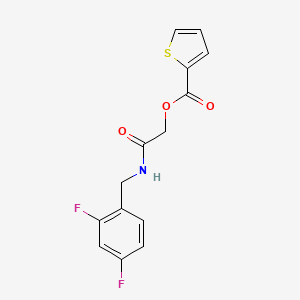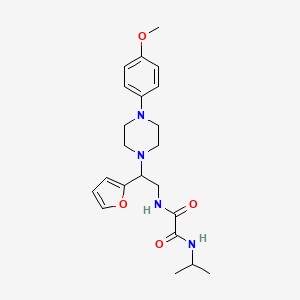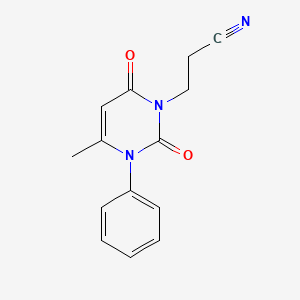
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research efforts have detailed the synthesis and structural characterization of compounds featuring the 1,3,4-oxadiazol moiety, which is known for its utility in the development of pharmaceuticals and materials science. For instance, compounds with the 1,3,4-oxadiazol-2-thione derivatives have been synthesized and characterized, offering insights into their potential applications in materials science and drug development (Subbulakshmi et al., 2019).
Bioactive Properties
Derivatives containing 1,3,4-oxadiazole and sulfonyl groups have been evaluated for various bioactive properties, including antibacterial, antitumor, and enzyme inhibition activities. Such studies underscore the potential of these compounds in therapeutic applications. For example, novel benzenesulfonamide derivatives have been explored for their in vitro antitumor activity against specific cancer cell lines, highlighting the therapeutic potential of sulfonyl-containing compounds (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Enzyme Inhibition
Compounds featuring the sulfonyl moiety have been investigated for their ability to inhibit various enzymes, suggesting applications in the discovery of new drugs. For instance, aromatic sulfonamide inhibitors have shown efficacy against carbonic anhydrases I, II, IV, and XII, indicating potential for the treatment of conditions where enzyme modulation is beneficial (C. Supuran et al., 2013).
Antimicrobial Activity
Several studies have synthesized and assessed the antimicrobial activities of compounds with the 1,3,4-oxadiazol moiety, pointing towards their use in combating microbial infections. Research on fluoro-substituted sulphonamide benzothiazoles, for instance, has explored their antimicrobial properties, offering pathways for the development of new antimicrobial agents (V. Jagtap et al., 2010).
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-14-5-6-19(11-15(14)2)22-25-26-23(32-22)24-21(28)18-7-9-20(10-8-18)33(29,30)27-12-16(3)31-17(4)13-27/h5-11,16-17H,12-13H2,1-4H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNGWYKPDFHYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2586682.png)
![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586683.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2586687.png)
![4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2586688.png)
![(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate](/img/structure/B2586692.png)
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2586693.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586695.png)
![2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B2586696.png)
![N-Methyl-N-[1-(1-methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2586697.png)

![4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2586699.png)
![2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2586702.png)

